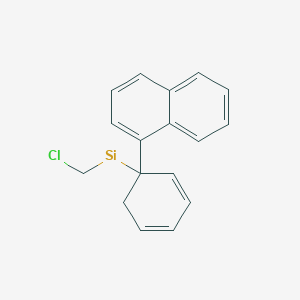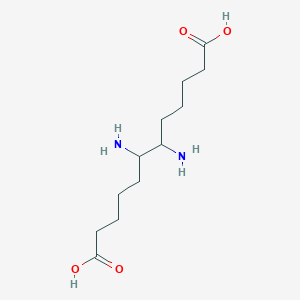![molecular formula C13H21ClN2O B14706976 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea CAS No. 15004-38-3](/img/structure/B14706976.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a tricyclo[3.3.1.13,7]decane core, which is a rigid, cage-like structure, combined with a urea moiety and a chloroethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclo[3.3.1.13,7]decane core, which can be derived from readily available precursors through a series of cyclization reactions.
Chloroethylation: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction, where a suitable chloroethylating agent reacts with the tricyclo[3.3.1.13,7]decane derivative.
Urea Formation: The final step involves the formation of the urea moiety by reacting the chloroethylated tricyclo[3.3.1.13,7]decane with an isocyanate or a related reagent under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents may lead to the formation of corresponding oxides or hydroxyl derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, owing to its unique structure and reactivity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or DNA, leading to alterations in cellular functions.
Pathways: It may induce cell cycle arrest, apoptosis, or other cellular responses through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: This compound has a simpler cyclohexyl core, making it less rigid and potentially less reactive.
1-(2-Chloroethyl)-3-adamantylurea: Featuring an adamantane core, this compound shares some structural similarities but differs in its steric and electronic properties.
The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
15004-38-3 |
|---|---|
Formule moléculaire |
C13H21ClN2O |
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-12(17)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H2,15,16,17) |
Clé InChI |
WUTONTJCPFWKLV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


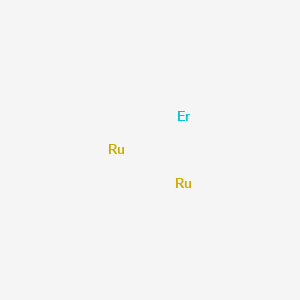

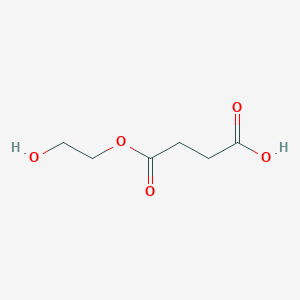

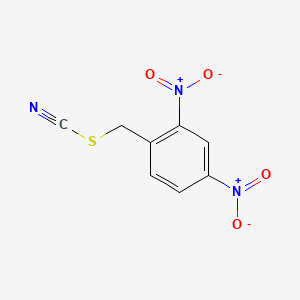
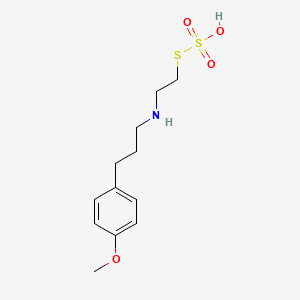
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
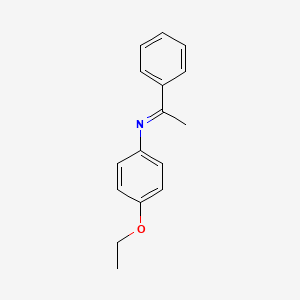
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
